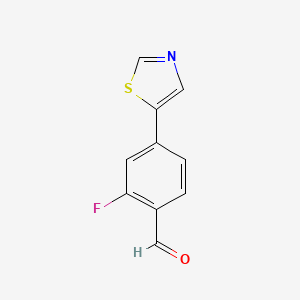amine](/img/structure/B13200288.png)
[(3,4-Dibromophenyl)methyl](2-methoxyethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Dibromophenyl)methylamine is an organic compound with the molecular formula C10H13Br2NO It is characterized by the presence of a dibromophenyl group attached to a methoxyethylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dibromophenyl)methylamine typically involves the following steps:
Bromination: The starting material, phenylmethylamine, undergoes bromination using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 3,4-dibromophenylmethylamine.
Etherification: The 3,4-dibromophenylmethylamine is then reacted with 2-methoxyethanol in the presence of a base such as sodium hydride or potassium carbonate to form (3,4-Dibromophenyl)methylamine.
Industrial Production Methods
In an industrial setting, the production of (3,4-Dibromophenyl)methylamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(3,4-Dibromophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of iodinated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
(3,4-Dibromophenyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3,4-Dibromophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The dibromophenyl group may facilitate binding to hydrophobic pockets, while the methoxyethylamine moiety can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
(3,4-Dibromophenyl)methylamine can be compared with other similar compounds, such as:
(3,4-Dichlorophenyl)methylamine: Similar structure but with chlorine atoms instead of bromine, which may affect its reactivity and biological activity.
(3,4-Difluorophenyl)methylamine:
(3,4-Dimethylphenyl)methylamine: Methyl groups instead of bromine, resulting in different steric and electronic effects.
The uniqueness of (3,4-Dibromophenyl)methylamine lies in its specific combination of bromine atoms and methoxyethylamine moiety, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H13Br2NO |
|---|---|
Peso molecular |
323.02 g/mol |
Nombre IUPAC |
N-[(3,4-dibromophenyl)methyl]-2-methoxyethanamine |
InChI |
InChI=1S/C10H13Br2NO/c1-14-5-4-13-7-8-2-3-9(11)10(12)6-8/h2-3,6,13H,4-5,7H2,1H3 |
Clave InChI |
HWSAPZSKAOASOZ-UHFFFAOYSA-N |
SMILES canónico |
COCCNCC1=CC(=C(C=C1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


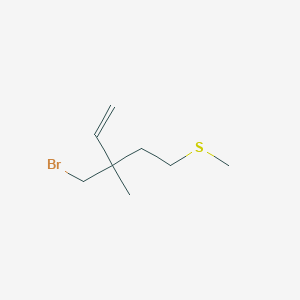
![1-{[4-(Trifluoromethyl)pyridin-2-yl]imino}-1lambda6-thiolan-1-one](/img/structure/B13200212.png)

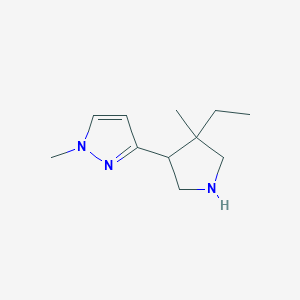
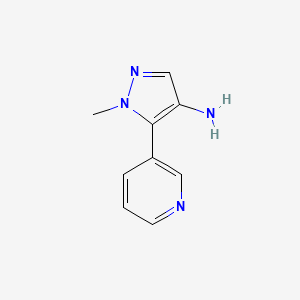
![3-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine](/img/structure/B13200240.png)
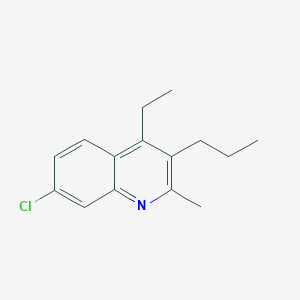
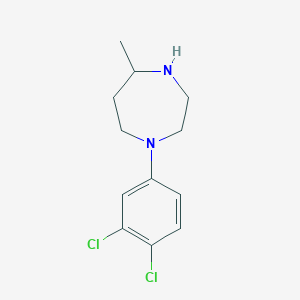

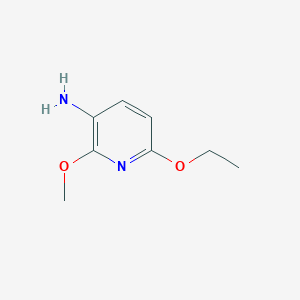
![1,2-Ethanediamine, N1-[3-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B13200281.png)
![9-Cyclopropyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13200295.png)
